molecular formula C7H10O2 B073195 Methyl sorbate CAS No. 1515-80-6

Methyl sorbate

Cat. No. B073195
CAS RN: 1515-80-6
M. Wt: 126.15 g/mol
InChI Key: KWKVAGQCDSHWFK-ICWBMWKASA-N
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Patent
US07683185B2

Procedure details

To a solution of sorbic acid (1.12 g, 10 mmol) in dry methanol (50 mL) was added dropwise a solution of trimethylsilyl chloride (2M, 12 mL) in CH2Cl2. After stirring for 16 hours, the mixture was concentrated under reduced pressure to give a pale yellow oil that was purified by flash chromatography (9:1 60-80° C. petroleum ether:diethyl ether) to give the title compound (1.23 g, 99%) as a colourless oil.
Quantity
1.12 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
99%

Identifiers

REACTION_CXSMILES
[C:1]([OH:8])(=[O:7])/[CH:2]=[CH:3]/[CH:4]=[CH:5]/[CH3:6].[CH3:9][Si](Cl)(C)C>CO.C(Cl)Cl>[CH3:9][O:7][C:1](=[O:8])[CH:2]=[CH:3][CH:4]=[CH:5][CH3:6]

Inputs

Step One
Name
Quantity
1.12 g
Type
reactant
Smiles
C(\C=C\C=C\C)(=O)O
Name
Quantity
12 mL
Type
reactant
Smiles
C[Si](C)(C)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a pale yellow oil that
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography (9:1 60-80° C. petroleum ether:diethyl ether)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
COC(C=CC=CC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.23 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07683185B2

Procedure details

To a solution of sorbic acid (1.12 g, 10 mmol) in dry methanol (50 mL) was added dropwise a solution of trimethylsilyl chloride (2M, 12 mL) in CH2Cl2. After stirring for 16 hours, the mixture was concentrated under reduced pressure to give a pale yellow oil that was purified by flash chromatography (9:1 60-80° C. petroleum ether:diethyl ether) to give the title compound (1.23 g, 99%) as a colourless oil.
Quantity
1.12 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
99%

Identifiers

REACTION_CXSMILES
[C:1]([OH:8])(=[O:7])/[CH:2]=[CH:3]/[CH:4]=[CH:5]/[CH3:6].[CH3:9][Si](Cl)(C)C>CO.C(Cl)Cl>[CH3:9][O:7][C:1](=[O:8])[CH:2]=[CH:3][CH:4]=[CH:5][CH3:6]

Inputs

Step One
Name
Quantity
1.12 g
Type
reactant
Smiles
C(\C=C\C=C\C)(=O)O
Name
Quantity
12 mL
Type
reactant
Smiles
C[Si](C)(C)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a pale yellow oil that
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography (9:1 60-80° C. petroleum ether:diethyl ether)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
COC(C=CC=CC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.23 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.